alpha-Phenyl-m-trifluoromethylphenethylamine

Description

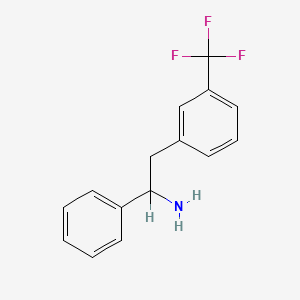

α-Phenyl-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a phenyl group substituted at the α-carbon (adjacent to the amine group) and a meta-trifluoromethyl (-CF₃) group on the benzene ring. Its structure can be represented as C₆H₅-CH₂-C(Ph)(NH₂)-C₆H₄-CF₃ (where Ph = phenyl). The electron-withdrawing -CF₃ group at the meta position enhances lipophilicity and may influence binding affinity to biological targets, such as neurotransmitter transporters or receptors .

Properties

CAS No. |

73758-34-6 |

|---|---|

Molecular Formula |

C15H14F3N |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine |

InChI |

InChI=1S/C15H14F3N/c16-15(17,18)13-8-4-5-11(9-13)10-14(19)12-6-2-1-3-7-12/h1-9,14H,10,19H2 |

InChI Key |

HEGMAOBTPAUJNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-m-trifluoromethylphenethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzaldehyde with trifluoromethylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted phenethylamines

Scientific Research Applications

Alpha-Phenyl-m-trifluoromethylphenethylamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Mechanism of Action

The mechanism of action of alpha-Phenyl-m-trifluoromethylphenethylamine involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenethylamine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of α-phenyl-m-trifluoromethylphenethylamine and its analogs:

Structural and Physicochemical Properties

*logP values estimated using fragment-based methods.

Key Observations :

- The -CF₃ group enhances lipophilicity (logP ~3.8 vs. ~2.5 for α-methyl analog), likely improving membrane permeability but reducing water solubility.

- The N-piperidinylethyl substituent in the compound adds a basic nitrogen and bulk, which may limit blood-brain barrier penetration compared to the target compound .

Pharmacological Implications

- Amphetamine (α-methylphenethylamine): Lacks -CF₃ and α-phenyl groups, resulting in lower logP and pronounced central nervous system (CNS) stimulation due to efficient dopamine/norepinephrine reuptake inhibition.

- α-Methyl-m-trifluoromethylphenethylamine : The -CF₃ group may prolong half-life via metabolic resistance, but α-methyl substitution retains some CNS activity.

- Target Compound: The α-phenyl group could reduce interactions with monoamine transporters (e.g., DAT, SERT) due to steric effects, shifting activity toward peripheral targets (e.g., trace amine-associated receptors) .

Metabolic Stability

- Trifluoromethyl Groups: The -CF₃ group resists oxidative metabolism, increasing plasma stability compared to non-fluorinated analogs. This is consistent with trends observed in fluorinated pharmaceuticals (e.g., citalopram) .

- α-Substituents : α-Phenyl substitution may block enzymatic degradation at the α-carbon, as seen in α-ethylphenethylamine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.